

What are the physical and chemical properties of 2-Ethylpentanoic acid?

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Compound of Interest

Compound Name: 2-Ethylpentanoic acid

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2-Ethylpentanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethylpentanoic acid (CAS No: 20225-24-5), a branched-chain carboxylic acid, is a molecule of significant interest in the fields of pharmacology and organic synthesis. Structurally, it is an analog and a known metabolite of valproic acid, a widely used anticonvulsant and mood-stabilizing drug.^{[1][2]} This technical guide provides an in-depth overview of the physical and chemical properties of **2-ethylpentanoic acid**, detailed experimental protocols for its synthesis and characterization, and an exploration of its biological significance through relevant signaling pathways. All quantitative data is presented in structured tables for ease of reference, and key experimental and biological pathways are visualized using diagrams.

Physical and Chemical Properties

The physical and chemical properties of **2-ethylpentanoic acid** are crucial for its handling, formulation, and application in research and development. These properties are summarized in the tables below.

General and Physical Properties

Property	Value	Source(s)
Molecular Formula	C ₇ H ₁₄ O ₂	[3]
Molecular Weight	130.18 g/mol	[3]
Appearance	Colorless liquid	[4]
Odor	Pungent	[4]
Boiling Point	209.2 °C to 213 °C at 760 mmHg	[5]
Density	0.911 g/cm ³ to 0.935 g/cm ³	[5]
Refractive Index	1.4214 to 1.431	[5]
Flash Point	102.8 °C	[5]
Vapor Pressure	0.082 mmHg at 25°C	[5]

Acidity and Solubility Properties

Property	Value	Source(s)
pKa	4.71 at 20°C	[5]
Solubility	Limited solubility in water. Soluble in organic solvents such as chloroform, ethyl acetate, and methanol.	[4]
LogP (Octanol-Water Partition Coefficient)	1.89730	[5]

Spectral Data

Spectral Data Type	Key Features	Source(s)
^1H NMR	Spectra available, showing characteristic peaks for the ethyl and pentanoic acid moieties.	[6]
^{13}C NMR	Spectra available for structural elucidation.	
Mass Spectrometry	Data available for molecular weight confirmation and fragmentation analysis.	

Experimental Protocols

Detailed methodologies are essential for the replication and advancement of scientific research. This section provides protocols for the synthesis and key analytical characterizations of **2-ethylpentanoic acid**.

Synthesis of 2-Ethylpentanoic Acid via Malonic Ester Synthesis

The malonic ester synthesis is a classic and versatile method for the preparation of carboxylic acids.[7][8][9]

Principle: This method involves the alkylation of diethyl malonate followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The α -hydrogens of diethyl malonate are acidic and can be removed by a strong base to form a nucleophilic enolate, which then undergoes an $\text{S}_{\text{N}}2$ reaction with an alkyl halide.[10]

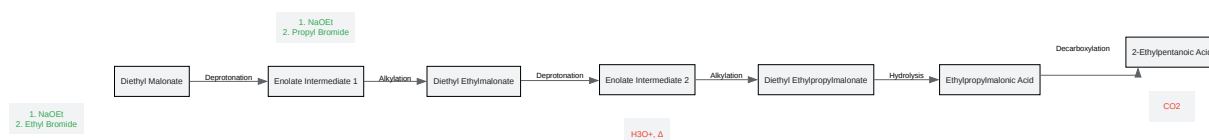
Reactants:

- Diethyl malonate
- Sodium ethoxide (or another suitable strong base)
- Ethyl bromide

- Propyl bromide
- Hydrochloric acid (or another strong acid for hydrolysis)
- Sodium hydroxide (for saponification)

Procedure:

- **First Alkylation:** Diethyl malonate is treated with sodium ethoxide in ethanol to form the corresponding enolate. To this solution, ethyl bromide is added, leading to the formation of diethyl ethylmalonate.
- **Second Alkylation:** The resulting diethyl ethylmalonate is then treated with another equivalent of sodium ethoxide to form a new enolate. Propyl bromide is subsequently added to yield diethyl ethylpropylmalonate.
- **Hydrolysis and Decarboxylation:** The dialkylated ester is then subjected to acidic hydrolysis (e.g., by refluxing with aqueous HCl) or saponification with a strong base (e.g., NaOH) followed by acidification. This process hydrolyzes the ester groups to carboxylic acids. Upon heating, the resulting malonic acid derivative readily undergoes decarboxylation to yield **2-ethylpentanoic acid**.^{[7][10]}



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Caption: Workflow for the synthesis of **2-Ethylpentanoic acid**.

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and pharmacodynamic properties of a drug molecule. Potentiometric titration is a highly accurate method for its determination.^{[7][11][12]}

Principle: A solution of the weak acid (**2-ethylpentanoic acid**) is titrated with a strong base (e.g., NaOH) of known concentration. The pH of the solution is monitored throughout the titration. The pKa is the pH at which the acid is half-neutralized, which corresponds to the midpoint of the titration curve.

Apparatus and Reagents:

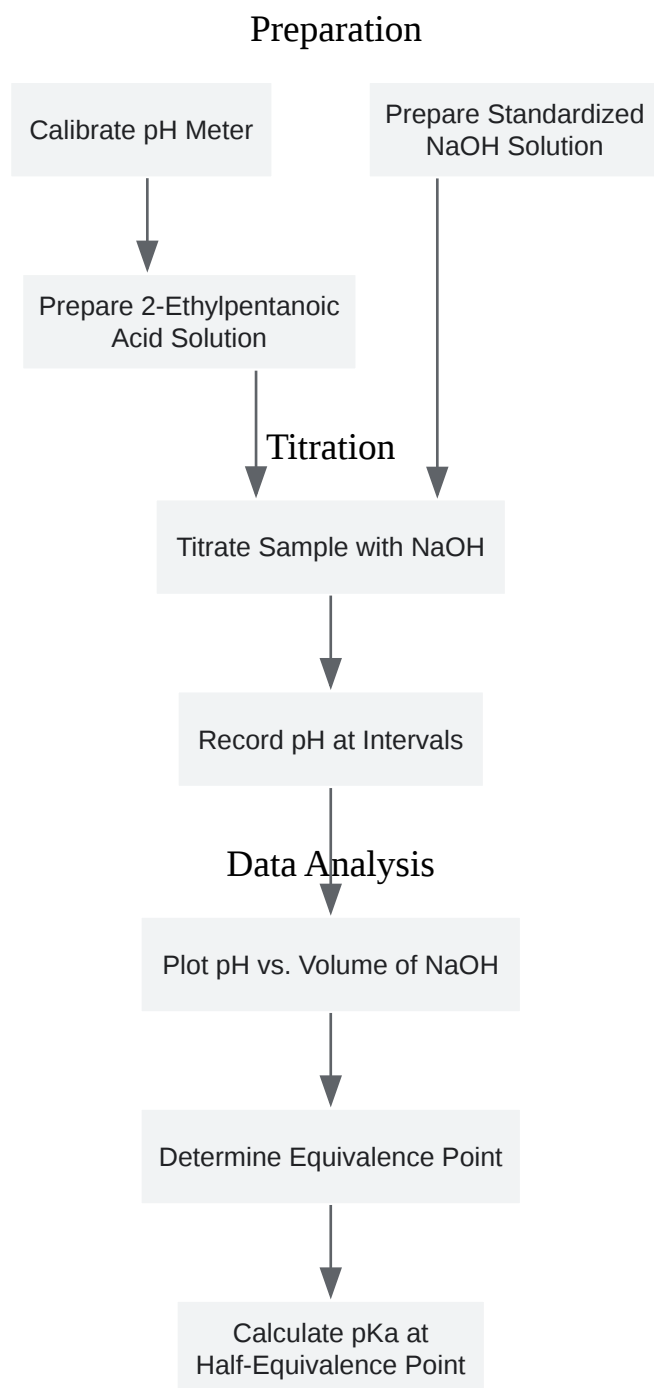
- pH meter with a glass electrode
- Burette
- Magnetic stirrer and stir bar
- Beaker
- **2-Ethylpentanoic acid** solution of known concentration (e.g., 1 mM)
- Standardized sodium hydroxide solution (e.g., 0.1 M)
- Potassium chloride solution (e.g., 0.15 M) to maintain constant ionic strength
- Standard pH buffers for calibration (pH 4, 7, and 10)

Procedure:

- Calibration: Calibrate the pH meter using standard buffer solutions.
- Sample Preparation: Prepare a solution of **2-ethylpentanoic acid** in water. To ensure complete dissolution and a stable ionic strength, a co-solvent and a salt like KCl can be added.^{[11][12]} The solution should be purged with nitrogen to remove dissolved carbon dioxide.
- Titration: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode. Titrate the solution with the standardized NaOH solution, adding the titrant in small

increments.

- Data Collection: Record the pH of the solution after each addition of NaOH, allowing the reading to stabilize.
- Data Analysis: Plot the pH versus the volume of NaOH added. The equivalence point is the point of steepest slope. The pKa is the pH at the half-equivalence point. The experiment should be repeated at least three times to ensure reproducibility.[\[11\]](#)[\[12\]](#)



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Caption: Experimental workflow for pKa determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules.

Principle: NMR spectroscopy exploits the magnetic properties of certain atomic nuclei. By observing the absorption of electromagnetic radiation by these nuclei in a strong magnetic field, information about the molecular structure can be obtained.

Sample Preparation:

- **Amount of Substance:** For a ^1H NMR spectrum, 5-25 mg of **2-ethylpentanoic acid** is typically required. For a ^{13}C NMR spectrum, a larger amount of 50-100 mg is generally needed.[\[13\]](#)
- **Solvent:** The sample should be dissolved in a deuterated solvent, such as chloroform- d (CDCl_3), to avoid solvent signals in the ^1H NMR spectrum.[\[13\]](#)
- **Internal Standard:** Tetramethylsilane (TMS) is commonly added as an internal standard for chemical shift referencing ($\delta = 0$ ppm).
- **Filtration:** If the solution contains any particulate matter, it should be filtered through a small plug of cotton wool in a Pasteur pipette into a clean NMR tube.

Data Acquisition: The prepared sample is placed in the NMR spectrometer, and the ^1H and ^{13}C NMR spectra are acquired according to the instrument's standard operating procedures.

Biological Activity and Signaling Pathways

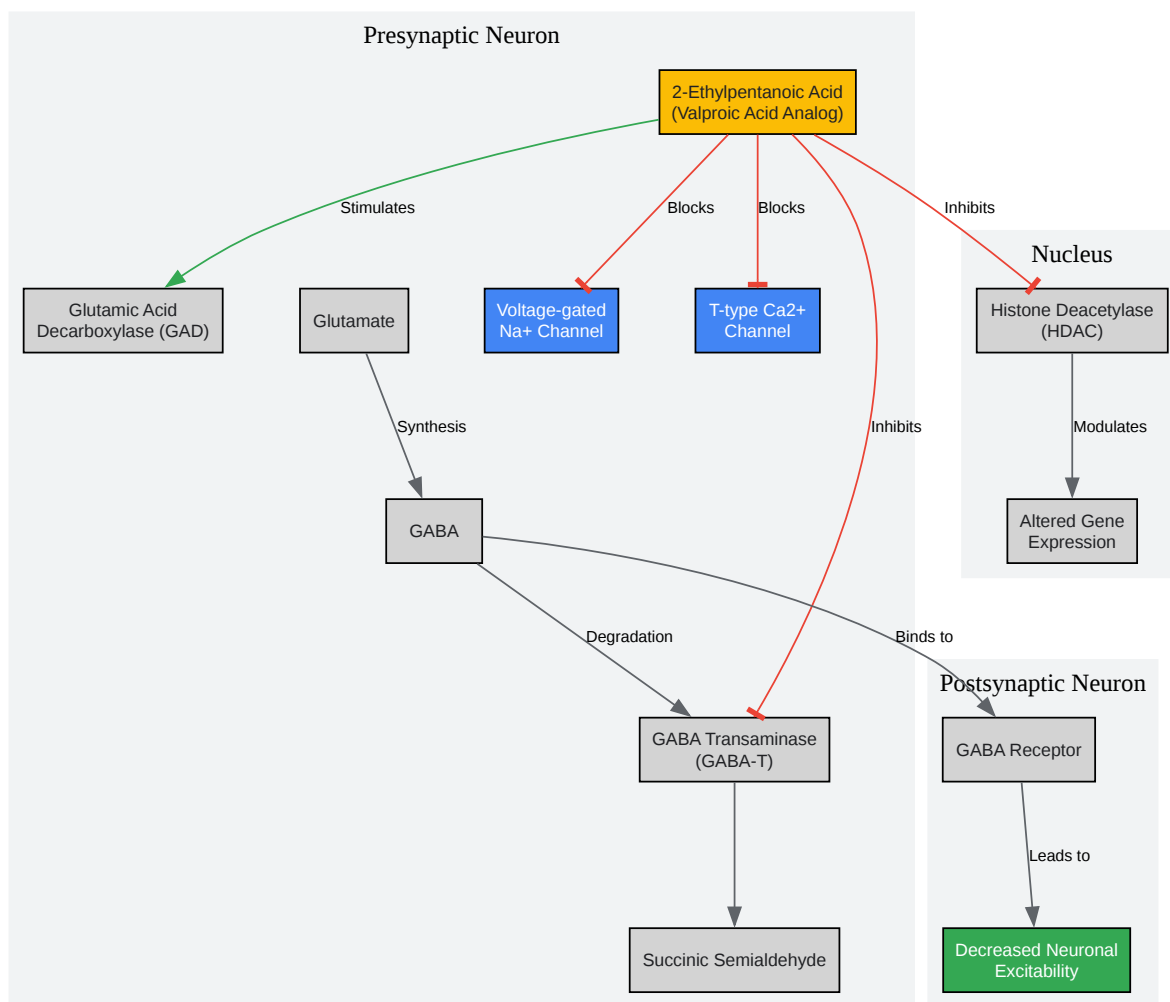
2-Ethylpentanoic acid is a structural analog of valproic acid, a drug with a complex and multifaceted mechanism of action.[\[5\]\[6\]\[11\]](#) The biological effects of **2-ethylpentanoic acid** are understood to be similar to those of valproic acid, primarily impacting neuronal excitability through the modulation of GABAergic neurotransmission and ion channels.[\[14\]\[15\]\[16\]](#)

The primary mechanism of action of valproic acid and its analogs involves the enhancement of the inhibitory effects of the neurotransmitter gamma-aminobutyric acid (GABA).[\[5\]\[11\]\[17\]](#) This is achieved through several interconnected pathways:

- **Inhibition of GABA Transaminase:** Valproic acid inhibits GABA transaminase, the enzyme responsible for the degradation of GABA. This leads to an increase in the concentration of

GABA in the synaptic cleft.[5][6][17]

- Stimulation of GABA Synthesis: There is evidence to suggest that valproic acid can also stimulate the activity of glutamic acid decarboxylase, the enzyme that synthesizes GABA from glutamate.[11]
- Modulation of Ion Channels: Valproic acid has been shown to block voltage-gated sodium channels and T-type calcium channels, which reduces neuronal excitability and prevents the rapid firing of neurons associated with seizures.[5][11][14]
- Inhibition of Histone Deacetylases (HDACs): Valproic acid is also a known inhibitor of HDACs. This epigenetic mechanism can alter gene expression and is thought to contribute to its mood-stabilizing effects.[5][6][15]



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Caption: Putative signaling pathways of **2-Ethylpentanoic acid**.

Conclusion

2-Ethylpentanoic acid is a valuable compound for scientific investigation, particularly due to its relationship with valproic acid. This guide has provided a comprehensive overview of its physical and chemical properties, along with detailed experimental protocols for its synthesis and characterization. The elucidation of its biological activity through the lens of valproic acid's known mechanisms of action opens avenues for further research into its potential therapeutic applications and for the development of novel anticonvulsant and mood-stabilizing agents with improved efficacy and safety profiles.

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